molecular formula C8H12N2O2S B047758 O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate CAS No. 119224-91-8

O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate

Cat. No. B047758
M. Wt: 200.26 g/mol
InChI Key: DMAPXISQMTUBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate, also known as ethiprole, is a systemic insecticide used to control pests in agriculture. It belongs to the pyrazole group of chemicals and has a broad spectrum of activity against various insects, including beetles, caterpillars, and aphids. Ethiprole was first introduced in 2006 and has since been widely used in many countries.

Mechanism Of Action

Ethiprole acts by disrupting the nervous system of insects, specifically by targeting the nicotinic acetylcholine receptors. This leads to paralysis and ultimately death of the insect. The mechanism of action of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is similar to that of neonicotinoid insecticides, but with a different chemical structure.

Biochemical And Physiological Effects

Ethiprole has been shown to have a low toxicity to mammals, birds, and fish, but it can still have some effects on non-target organisms. Studies have shown that O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate can affect the behavior and reproduction of bees, which are important pollinators for many crops. Ethiprole can also have some effects on aquatic organisms, particularly invertebrates, which can be exposed to the chemical through runoff from agricultural fields.

Advantages And Limitations For Lab Experiments

One advantage of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments is its high potency against a wide range of insect pests. This makes it a useful tool for studying insect physiology and behavior. However, one limitation of using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate is its potential effects on non-target organisms, which can confound the results of experiments. Careful consideration should be given to the dosage and exposure time when using O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate in lab experiments.

Future Directions

There are several future directions for research on O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. One area of interest is the development of new formulations that can improve the efficacy and safety of the chemical. Another area of research is the effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on non-target organisms, particularly bees and aquatic invertebrates. Finally, there is a need for more studies on the long-term effects of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate on the environment and human health.

Synthesis Methods

The synthesis of O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate involves several steps, starting with the reaction of ethyl acetoacetate and hydrazine hydrate to form 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate. The final product is purified through recrystallization.

Scientific Research Applications

Ethiprole has been extensively studied for its insecticidal activity and its effects on non-target organisms. It has been found to be highly effective against a wide range of insect pests, including those that are resistant to other insecticides. Ethiprole has also been shown to have a low toxicity to mammals, birds, and fish, making it a safer alternative to some of the older insecticides.

properties

CAS RN

119224-91-8

Product Name

O-ethyl 3-ethoxy-1H-pyrazole-4-carbothioate

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

O-ethyl 5-ethoxy-1H-pyrazole-4-carbothioate

InChI

InChI=1S/C8H12N2O2S/c1-3-11-7-6(5-9-10-7)8(13)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

DMAPXISQMTUBIK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=NN1)C(=S)OCC

Canonical SMILES

CCOC1=C(C=NN1)C(=S)OCC

synonyms

1H-Pyrazole-4-carbothioicacid,3-ethoxy-,O-ethylester(9CI)

Origin of Product

United States

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